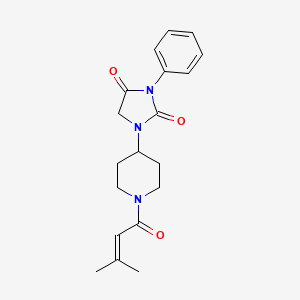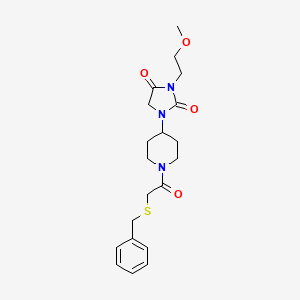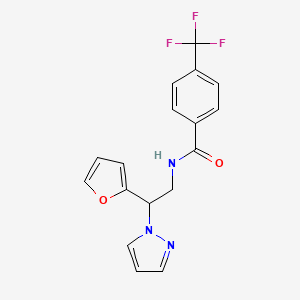
4-chloro-3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H17ClN4O4S3 and its molecular weight is 460.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Compounds related to 4-chloro-3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide have shown promising results in the field of antibacterial and antifungal research. For instance, a study synthesized and tested a series of related compounds, demonstrating good antibacterial activity against both Gram-positive and Gram-negative bacteria (Aziz‐ur‐Rehman et al., 2015). Another study explored the synthesis of related compounds with antibacterial inhibition and DNA cleavage potential (Suraj N. Mali et al., 2019). Additionally, some derivatives have exhibited antifungal activity against Candida albicans, indicating their potential in treating fungal infections (I. Sych et al., 2019).
Antidepressant and Anticonvulsant Properties
The compound has been investigated for its antidepressant properties. A study describes the synthesis of an antidepressant drug, befol, which belongs to the same class of compounds (N. S. Donskaya et al., 2004). Additionally, research on 1,3,4-thiadiazol derivatives, closely related to the compound , demonstrated significant anticonvulsant activity (A. Singh et al., 2012).
Anticancer and Antitumor Research
Compounds similar to this compound have shown potential in anticancer and antitumor research. A study revealed that some derivatives possess promising anticancer properties, with potential for the development of new anticancer agents (V. Horishny et al., 2020). Another research found cytotoxic effects on human cancer cell lines, indicating the potential use of these compounds in cancer therapy (R. Ovádeková et al., 2005).
Nematocidal Activity
Recent studies have demonstrated the nematocidal activity of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, closely related to the compound . These compounds showed significant activity against Bursaphelenchus xylophilus, a plant-parasitic nematode, suggesting their potential as nematicides (Dan Liu et al., 2022).
Eigenschaften
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S3/c1-2-9-26-16-20-19-15(27-16)18-14(22)11-3-4-12(17)13(10-11)28(23,24)21-5-7-25-8-6-21/h2-4,10H,1,5-9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCOXVVYPFDGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3016731.png)
![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)

![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)

![5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B3016737.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B3016743.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016744.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B3016748.png)

![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016750.png)

